

3,5-Dimethyl-4-iodophenol molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodophenol

Cat. No.: B1301097

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In-Depth Technical Guide: 3,5-Dimethyl-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **3,5-Dimethyl-4-iodophenol**. It is designed to serve as a valuable resource for professionals in research and development.

Core Compound Data

3,5-Dimethyl-4-iodophenol is an aromatic organic compound. The incorporation of an iodine atom and two methyl groups onto the phenol backbone imparts specific chemical and physical properties that make it a subject of interest in synthetic organic chemistry and potentially in the development of novel bioactive molecules.

Quantitative Data Summary

The fundamental molecular and physical properties of **3,5-Dimethyl-4-iodophenol** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₈ H ₉ IO
Molecular Weight	248.06 g/mol
CAS Number	80826-86-4
Appearance	Light yellow crystalline solid
Melting Point	129-133 °C
Boiling Point	293 °C at 760 mmHg
Topological Polar Surface Area	20.23 Å ²
logP	2.61 - 2.9

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **3,5-Dimethyl-4-iodophenol** are crucial for its application in research. The following sections provide established protocols.

Synthesis of 3,5-Dimethyl-4-iodophenol

A common and effective method for the synthesis of **3,5-Dimethyl-4-iodophenol** is through the electrophilic iodination of 3,5-dimethylphenol.^[1]

Materials:

- 3,5-Dimethylphenol
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- Under a nitrogen atmosphere, dissolve 3,5-dimethylphenol (1.0 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice-water bath.
- In a separate flask, prepare a solution of N-iodosuccinimide (1.05 equivalents) in dichloromethane.
- Slowly add the NIS solution to the stirred solution of 3,5-dimethylphenol over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, add a catalytic amount of trifluoroacetic acid (0.05 - 0.1 equivalents) dropwise to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **3,5-Dimethyl-4-iodophenol** by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel.

Analytical Methods

The purity and identity of **3,5-Dimethyl-4-iodophenol** can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC):

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is often effective. A typical starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.
- Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS):

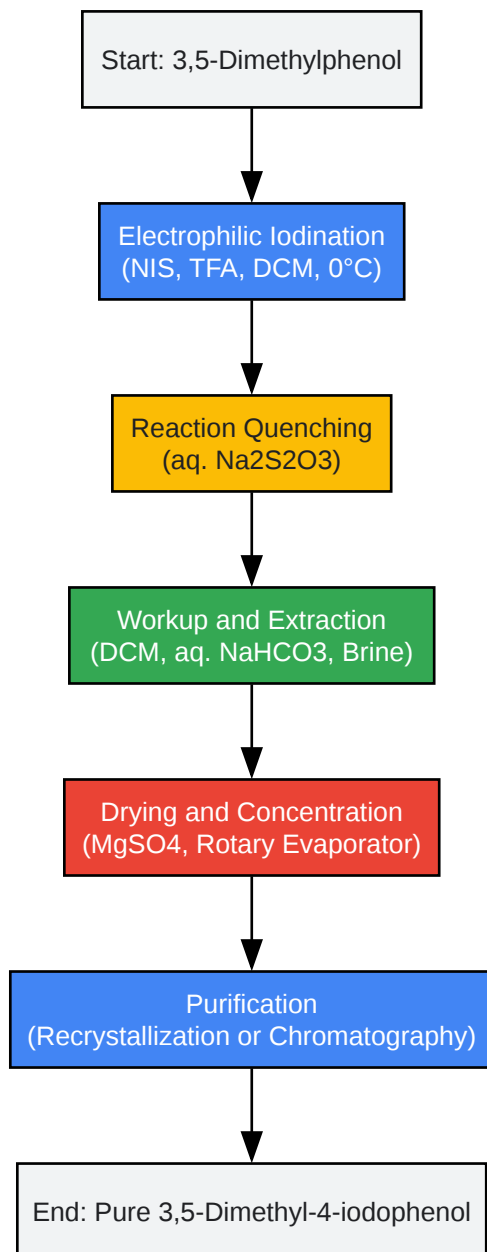
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is generally appropriate.
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection of the sample solution.
- Temperature Program: An initial oven temperature of around 150°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes.

- Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

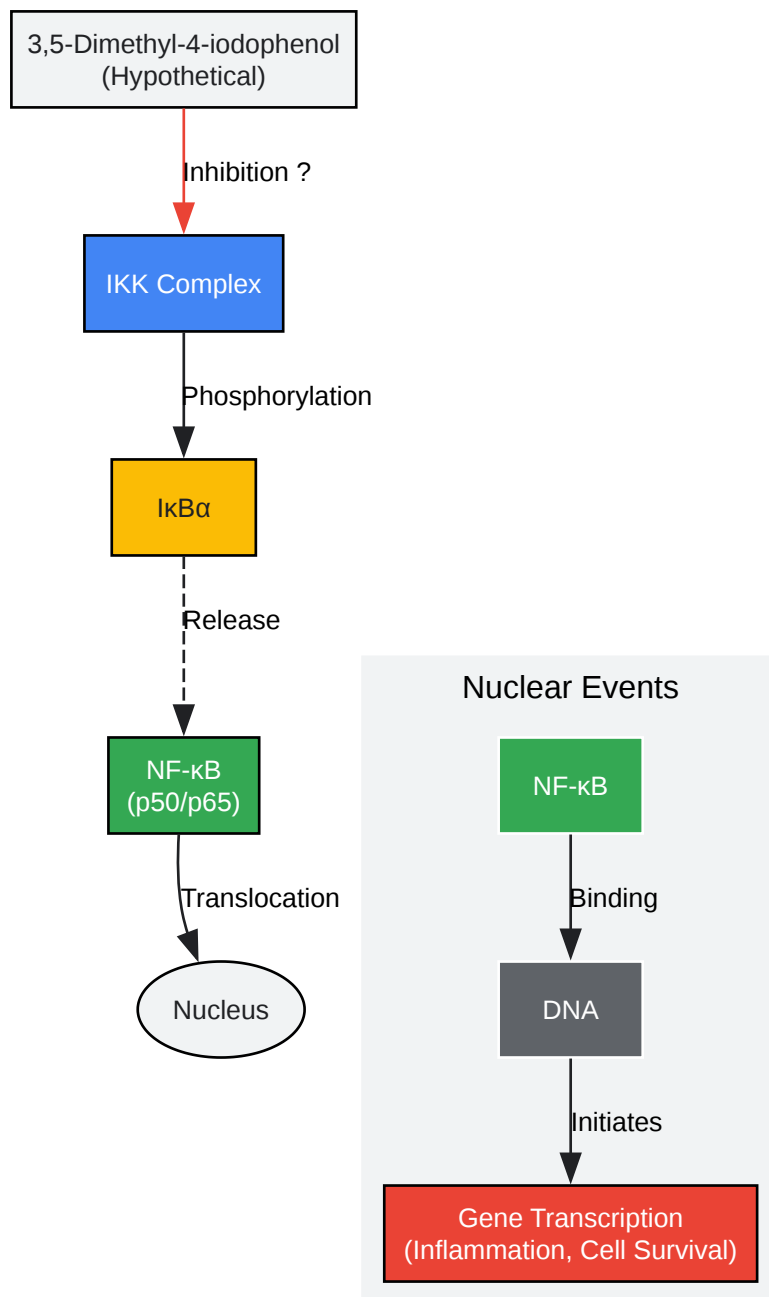
Signaling Pathways and Logical Relationships

While direct experimental evidence detailing the specific signaling pathways modulated by **3,5-Dimethyl-4-iodophenol** is limited in publicly available literature, phenolic compounds, in general, are known to interact with various cellular signaling cascades. For illustrative purposes, a generalized workflow for the synthesis and purification of this compound is presented below, along with a hypothetical signaling pathway that similar phenolic structures are known to influence. Further research is required to elucidate the specific biological activities of **3,5-Dimethyl-4-iodophenol**.

Synthesis and Purification Workflow for 3,5-Dimethyl-4-iodophenol



Hypothetical Signaling Pathway Influenced by Phenolic Compounds

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References

- 1. benchchem.com [benchchem.com]
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